![molecular formula C13H22N4O B5631270 [4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol](/img/structure/B5631270.png)
[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol is a useful research compound. Its molecular formula is C13H22N4O and its molecular weight is 250.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.17936134 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to inhibit immune-activated nitric oxide production
Mode of Action
It’s structurally similar to compounds that inhibit immune-activated nitric oxide production . This suggests that it may interact with its targets to modulate immune responses, but this needs to be confirmed with further studies.
生化分析
Cellular Effects
The effects of [4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have highlighted potential adverse effects at high doses, necessitating careful dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role. This localization can influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
[1-methyl-4-(6-propan-2-ylpyrimidin-4-yl)piperazin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(2)12-6-13(15-9-14-12)17-5-4-16(3)11(7-17)8-18/h6,9-11,18H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAIOCFAOFQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCN(C(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
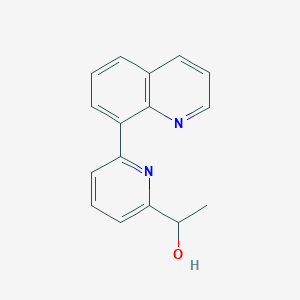

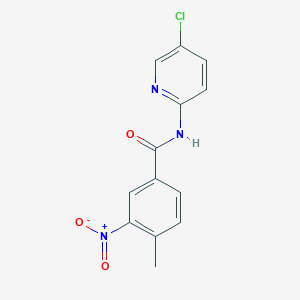
![1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5631223.png)
![2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)
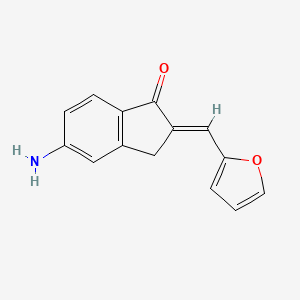
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-methyl-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B5631244.png)

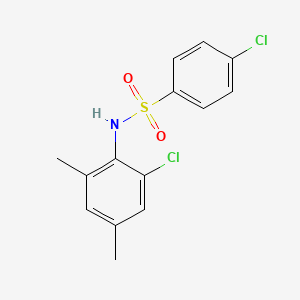
![N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE](/img/structure/B5631258.png)
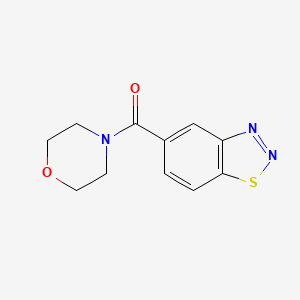
![N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide](/img/structure/B5631265.png)
![N-(tert-butyl)-N'-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5631274.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5631284.png)
